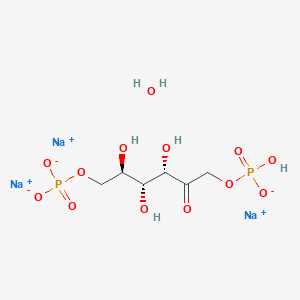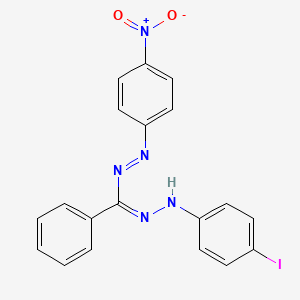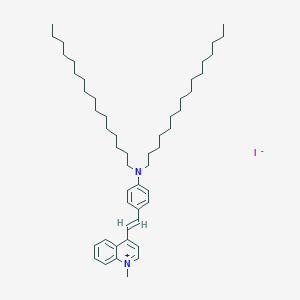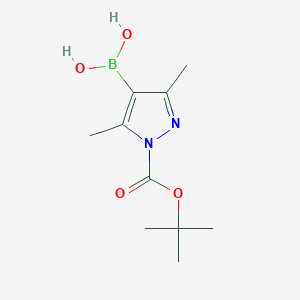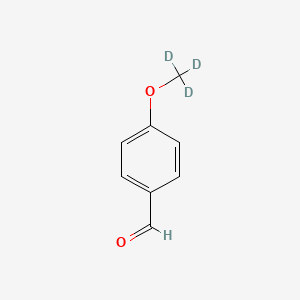
5-(4-Diethylaminophenyl)-2,4-pentadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Diethylaminophenyl)-2,4-pentadienal is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a pentadienal chain
Applications De Recherche Scientifique
5-(4-Diethylaminophenyl)-2,4-pentadienal has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Diethylaminophenyl)-2,4-pentadienal typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-diethylaminobenzaldehyde.
Aldol Condensation: The 4-diethylaminobenzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 5-(4-diethylaminophenyl)-2,4-pentadien-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Diethylaminophenyl)-2,4-pentadienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-(4-Diethylaminophenyl)-2,4-pentadienoic acid.
Reduction: 5-(4-Diethylaminophenyl)-2,4-pentadien-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 5-(4-Diethylaminophenyl)-2,4-pentadienal involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activities.
Pathways Involved: It may participate in electron transfer processes and redox reactions, influencing cellular metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Dimethylaminophenyl)-2,4-pentadienal: Similar structure but with dimethylamino group instead of diethylamino.
5-(4-Methoxyphenyl)-2,4-pentadienal: Contains a methoxy group instead of a diethylamino group.
Uniqueness
5-(4-Diethylaminophenyl)-2,4-pentadienal is unique due to the presence of the diethylamino group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propriétés
Numéro CAS |
187030-52-0 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



